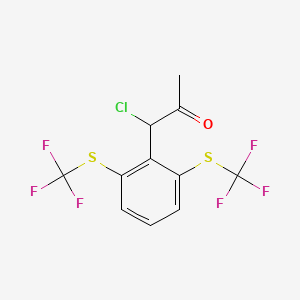
1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
The synthesis of 1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring is functionalized with trifluoromethylthio groups through electrophilic aromatic substitution reactions.
Ketone Formation: The final step involves the formation of the ketone group, typically through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets, such as enzymes and proteins. The trifluoromethylthio groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and ketone group facilitate interactions with active sites of enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with other compounds containing trifluoromethylthio groups or similar structural motifs:
2,6-Bis(trifluoromethyl)phenylboronic acid: Similar in structure but lacks the ketone and chlorine functionalities.
(2,6-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone: Contains a thiomorpholine ring instead of the chloropropanone structure.
Propiedades
Fórmula molecular |
C11H7ClF6OS2 |
|---|---|
Peso molecular |
368.7 g/mol |
Nombre IUPAC |
1-[2,6-bis(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6OS2/c1-5(19)9(12)8-6(20-10(13,14)15)3-2-4-7(8)21-11(16,17)18/h2-4,9H,1H3 |
Clave InChI |
GMXYKHPMPZOOFS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)SC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















